Quecksilbersalicylat
Description
Quecksilbersalicylat (Mercury Salicylate) is a mercury-containing organic compound with the formula (C₇H₅O₂COOH)Hg . Historically used in pharmaceutical preparations, it is synthesized through reactions involving salicylic acid and mercury compounds. Analytical methods for its quantification include gravimetric and titrimetric approaches, such as precipitation with Schwefelwasserstoff (H₂S) to form HgS, yielding ~94.02% purity in tested samples . Its reactivity with halides (e.g., Jodkalium) and sulfur-containing compounds (e.g., Schwefelsäure) is well-documented, though side reactions (e.g., reduction to Mercurosulfat) can affect analytical accuracy .
Properties
Molecular Formula |
C14H10HgO6 |
|---|---|
Molecular Weight |
474.82 g/mol |
IUPAC Name |
bis[(2-hydroxybenzoyl)oxy]mercury |
InChI |
InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
ODRGDGFELJTJKA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Quecksilbersalicylat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.
Substitution: The salicylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Mercury oxides and various organic by-products.
Reduction: Elemental mercury and salicylic acid.
Substitution: Derivatives of salicylic acid with different functional groups.
Scientific Research Applications
Quecksilbersalicylat has been utilized in various scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.
Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.
Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.
Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
- Metal Content: this compound is unique due to its mercury ion, which increases toxicity and limits medical applications compared to non-metallic salicylates .
- Reactivity : Mercury in this compound facilitates redox reactions (e.g., reduction to Mercurosulfat), whereas alkyl salicylates undergo hydrolysis or esterification .
Analytical Methods
- This compound :
- Alkyl Salicylates :
Purity and Impurities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
